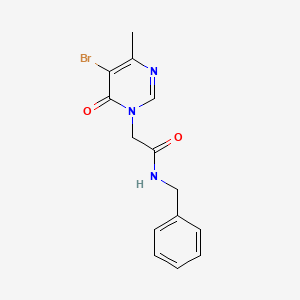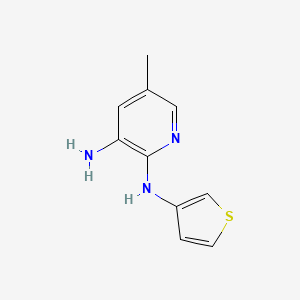![molecular formula C12H13N3O2 B7579494 [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biochemical research. It is a synthetic compound that has been developed through a complex process of chemical synthesis.
Mechanism of Action
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which are critical for various cellular processes. The inhibition of CK2 by [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone leads to the disruption of various cellular processes, including cell signaling, gene expression, and DNA repair.
Biochemical and Physiological Effects:
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking CK2-mediated signaling pathways. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been found to modulate the immune response by regulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. The compound is also stable and can be easily synthesized in large quantities. However, one limitation of [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Future Directions
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has several potential future directions. One possible direction is the development of more potent and selective CK2 inhibitors based on the structure of [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone. Another direction is the investigation of the therapeutic potential of CK2 inhibitors in various diseases, including cancer and autoimmune disorders. Additionally, [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone can be used as a tool for studying the role of CK2 in various cellular processes, which can lead to a better understanding of the molecular mechanisms underlying various diseases.
Synthesis Methods
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is synthesized through a multistep process that involves the use of various chemical reagents. The synthesis process starts with the reaction of 1H-indazole with ethyl 2-bromoacetate in the presence of a base to form 2-((1H-indazol-5-yl)oxy)acetic acid ethyl ester. The resulting compound is then reacted with N-hydroxysuccinimide and N,N-dicyclohexylcarbodiimide to form a succinimide ester intermediate. The final step involves the reaction of the succinimide ester intermediate with (3R)-3-hydroxypyrrolidine to form [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone.
Scientific Research Applications
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been used in various scientific research applications. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. The compound has been used to study the role of CK2 in various cellular processes, including cell signaling, gene expression, and DNA repair. It has also been used to investigate the potential therapeutic applications of CK2 inhibitors in cancer treatment.
properties
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-10-3-4-15(7-10)12(17)8-1-2-11-9(5-8)6-13-14-11/h1-2,5-6,10,16H,3-4,7H2,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGCNCUYZEDGP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)